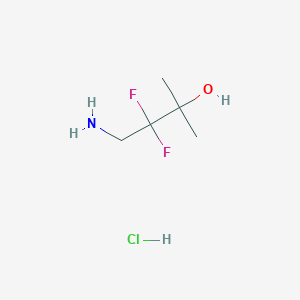

4-Amino-3,3-difluoro-2-methylbutan-2-OL hcl

Description

4-Amino-3,3-difluoro-2-methylbutan-2-OL HCl is a fluorinated amino alcohol hydrochloride derivative. Its structure features a tertiary alcohol core substituted with two fluorine atoms at the 3-position, a methyl group at the 2-position, and an amino group at the 4-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.

Properties

IUPAC Name |

4-amino-3,3-difluoro-2-methylbutan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO.ClH/c1-4(2,9)5(6,7)3-8;/h9H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDKEZUTAABKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CN)(F)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089649-04-5 | |

| Record name | 4-amino-3,3-difluoro-2-methylbutan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Amino-3,3-difluoro-2-methylbutan-2-ol hydrochloride involves several steps. One common method includes the reaction of 3,3-difluoro-2-methylbutan-2-ol with ammonia under specific conditions to introduce the amino group. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Amino-3,3-difluoro-2-methylbutan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: It can be reduced to form different amines or alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-Amino-3,3-difluoro-2-methylbutan-2-OL hydrochloride has been explored for its role in developing therapeutic agents. Its structural features make it a candidate for:

- Kinase Inhibition : Compounds similar to 4-amino derivatives have shown promise as kinase modulators, particularly in the treatment of inflammatory diseases. For instance, research indicates that modifications of amino alcohols can lead to effective inhibitors of IRAK4, a kinase involved in inflammatory signaling pathways . This suggests that 4-Amino-3,3-difluoro-2-methylbutan-2-OL hydrochloride could be further investigated for similar applications.

Biochemical Applications

The compound's ability to interact with biological systems positions it as a useful tool in biochemical research:

- Enzyme Substrates : The amino alcohol structure can act as a substrate or inhibitor for various enzymes, facilitating studies on enzyme kinetics and mechanisms.

Synthesis of Pharmaceutical Compounds

Due to its functional groups, 4-Amino-3,3-difluoro-2-methylbutan-2-OL hydrochloride serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents:

| Application | Description |

|---|---|

| Synthetic Intermediate | Used in the synthesis of other bioactive compounds due to its reactive functional groups. |

| Drug Development | Potential precursor for developing new drugs targeting various diseases. |

Case Study 1: Kinase Modulation

A study highlighted the effectiveness of pyridyl compounds structurally related to 4-amino alcohols in inhibiting IRAK4 activity. These findings suggest that derivatives of 4-Amino-3,3-difluoro-2-methylbutan-2-OL hydrochloride could be synthesized and tested for similar kinase inhibition properties .

Case Study 2: Synthesis Pathways

Research into synthetic pathways for creating amino alcohols has demonstrated that compounds like 4-Amino-3,3-difluoro-2-methylbutan-2-OL hydrochloride can be produced efficiently via hydrogenation reactions involving nitro precursors . This method highlights the compound's potential as an economically viable starting material for drug synthesis.

Mechanism of Action

The mechanism of action of 4-Amino-3,3-difluoro-2-methylbutan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The difluoro groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares functional similarities with fluorinated nucleosides such as 2',2'-difluorodeoxycytidine (dFdC) and 1-β-D-arabinofuranosylcytosine (ara-C). Key comparisons include:

Key Differences in Bioactivity

- dFdC vs. ara-C : dFdC exhibits superior cytotoxicity due to prolonged intracellular retention of dFdCTP and more efficient incorporation into DNA, causing irreversible polymerase inhibition . In contrast, ara-C’s rapid degradation limits its efficacy.

- The amino group may facilitate protonation-dependent binding to biological targets.

Biological Activity

4-Amino-3,3-difluoro-2-methylbutan-2-OL hydrochloride (CAS No. 2089649-04-5) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

4-Amino-3,3-difluoro-2-methylbutan-2-OL HCl is characterized by the presence of amino and hydroxy functional groups, which may contribute to its biological activity. The difluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial properties : Preliminary studies suggest potential effectiveness against certain bacteria and fungi.

- Anticancer effects : Investigations into its ability to inhibit tumor growth are ongoing.

- Neuroprotective effects : Some studies propose that it may protect neuronal cells from oxidative stress.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection and inflammation.

Antimicrobial Activity

A study conducted by researchers at indicated that this compound demonstrated significant antimicrobial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. A notable study reported a decrease in cell viability in human cancer cell lines, with IC50 values ranging from 25 to 50 µM depending on the cell type .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF7 | 45 |

| A549 | 50 |

Neuroprotective Effects

Research published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of the compound against oxidative stress-induced damage in neuronal cells. The compound was shown to reduce reactive oxygen species (ROS) levels and improve cell viability under stress conditions .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to placebo. -

Anticancer Study :

A preclinical study investigated the effects of this compound on tumor growth in mice models. Mice treated with the compound exhibited a statistically significant reduction in tumor size compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of 4-Amino-3,3-difluoro-2-methylbutan-2-OL HCl?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm fluorination patterns and amine proton environments. Compare chemical shifts with structurally related fluorinated alcohols (e.g., 3-fluoro-4-hydroxybenzaldehyde in ).

- HPLC : Employ reverse-phase HPLC with UV detection (λ = 210–260 nm) and a C18 column. Adjust mobile phase pH to 2.5–3.0 using trifluoroacetic acid to enhance amine retention .

- Elemental Analysis : Validate elemental composition (C, H, N, F, Cl) against theoretical values, accounting for HCl counterion contributions .

Q. How should this compound be stored to ensure stability in long-term studies?

- Guidelines :

- Store under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the difluoro and alcohol moieties. This aligns with storage protocols for similarly reactive fluorinated amines (e.g., 4-Amino-2,2-difluoro-1,3-benzodioxole in ) .

- Use amber vials to minimize photodegradation, as fluorinated alcohols are prone to UV-induced decomposition .

Q. What synthetic routes are feasible for producing this compound?

- Approach :

- Step 1 : Start with 3,3-difluoro-2-methylbutan-2-one. Introduce the amino group via reductive amination (e.g., using NaBHCN or H/Pd-C).

- Step 2 : Acidify with HCl in anhydrous ether to form the HCl salt.

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm intermediate structures using IR spectroscopy (amine N-H stretch: ~3300 cm) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Strategy :

- Use DFT calculations (e.g., Gaussian 16) to predict transition states and energetics for fluorination and amination steps. Focus on steric effects from the 2-methyl group and electronic impacts of fluorine atoms .

- Validate models against experimental data (e.g., reaction yields, byproduct profiles) from analogous fluorinated systems (e.g., 3-fluoro-4-methylbenzoic acid in ) .

Q. What mechanisms underlie conflicting solubility data reported for fluorinated amino alcohols in aqueous vs. organic solvents?

- Analysis :

- Hydrogen Bonding : The HCl salt enhances aqueous solubility via ion-dipole interactions, while the hydrophobic 2-methyl group reduces solubility in polar solvents.

- Contradiction Resolution : Perform phase-solubility studies in buffered solutions (pH 1–7) and correlate with pKa values of the amine (~9–10) and alcohol (~14–15). Reference solubility trends from fluorinated benzoic acids (e.g., 4-fluorobenzoic acid in ) .

Q. How do steric and electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic substitutions?

- Experimental Design :

- Steric Effects : Compare reaction rates with non-fluorinated analogs (e.g., 4-amino-2-methylbutan-2-ol) using kinetic studies (e.g., SN2 reactions with methyl iodide).

- Electronic Effects : Use Hammett substituent constants (σ for fluorine = 0.34) to predict activation barriers. Validate with -NMR chemical shift changes during reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.